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Compound of Interest

5-0x0-5-(3-
Compound Name:

phenylpropoxy)pentanoic Acid
CAS No.: 847480-87-9

Cat. No.: B3157213

Get Quote
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Chemical Profile & Strategic Utility

o Compound: 5-o0x0-5-(3-phenylpropoxy)pentanoic acid[1][2][3]
¢ Synonyms: Mono-3-phenylpropyl glutarate; Glutaric acid mono-3-phenylpropyl ester.
e Molecular Formula: C

H
O

¢ Molecular Weight: 250.29 g/mol
¢ Structural Role:

o Lipophilic Tagging: The 3-phenylpropyl moiety mimics the hydrophobic tail found in
prostaglandin analogs (e.g., Latanoprost), enhancing the lipid solubility of hydrophilic
payloads.
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o Flexible Spacer: The glutaric (C5) backbone provides a ~6 A flexible distance between the
payload and the hydrophobic tail, reducing steric hindrance during receptor binding.

o Cleavable Linker: The ester bond at C5 is susceptible to enzymatic hydrolysis (esterases),
potentially acting as a prodrug moiety that releases the active payload and the non-toxic 3-
phenylpropanol metabolite.

Reaction Pathway & Logic

The functionalization logic centers on the chemoselective activation of the free carboxylic acid
(C1) while preserving the ester linkage (C5). The most robust pathway is the conversion to an
NHS-ester, followed by amidation.
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Figure 1: Strategic workflow for converting the precursor into a bioconjugate via NHS-ester
activation.

Experimental Protocols
Protocol A: Synthesis of the Activated NHS-Ester

Objective: Convert the free acid into a reactive N-hydroxysuccinimide (NHS) ester for storage
or immediate coupling. This method avoids the harsh conditions of acid chlorides (SOCI

), preventing transesterification of the sensitive phenylpropyl ester.

Reagents:
e 5-0x0-5-(3-phenylpropoxy)pentanoic acid (1.0 equiv)
e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI) (1.2 equiv)

» N-Hydroxysuccinimide (NHS) (1.2 equiv)
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e Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).
o Base: Diisopropylethylamine (DIPEA) (optional, 1.0 equiv if starting material is acidic).
Step-by-Step Methodology:

 Dissolution: Dissolve 250 mg (1.0 mmol) of 5-ox0-5-(3-phenylpropoxy)pentanoic acid in 5
mL of anhydrous DCM under a nitrogen atmosphere.

o Activation: Add NHS (138 mg, 1.2 mmol) to the stirring solution.

e Coupling Agent: Cool the mixture to 0°C in an ice bath. Add EDC-HCI (230 mg, 1.2 mmol) in
one portion.

e Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4—6 hours.

o Monitoring: Check via TLC (System: 5% MeOH in DCM). The product (NHS ester) will
appear as a new spot with a higher Rf than the starting acid.

o Work-up:
o Dilute with 20 mL DCM.
o Wash sequentially with: 0.1 N HCI (2 x 10 mL), Saturated NaHCO

(2 x 10 mL), and Brine (1 x 10 mL).

o Note: The acid wash removes unreacted EDC; the bicarbonate wash removes unreacted
NHS and starting acid.

e |solation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

o Result: The resulting semi-solid or oil is the activated NHS-ester, typically >90% pure and
ready for Protocol B.

Protocol B: Conjugation to Primary Amines (Drug/Protein)
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Objective: Covalent attachment of the lipophilic linker to a target molecule containing a primary
amine (R-NH

)-

Reagents:

Activated NHS-Ester (from Protocol A) (1.1 equiv)

Target Amine (Drug/Peptide) (1.0 equiv)

Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

Preparation: Dissolve the Target Amine (1.0 mmol) in 2-3 mL of anhydrous DMF. Add TEA
(2.0 mmol) to ensure the amine is deprotonated.

o Addition: Dissolve the NHS-Ester (1.1 mmol) in 1 mL DMF and add it dropwise to the amine
solution at RT.

 Incubation: Stir the reaction for 12—-16 hours at RT.
o Tip: If the target amine is sterically hindered, heat to 40°C.

e Quenching: Add 0.5 mL of 1M Tris-HCI (pH 8.0) or simple water to hydrolyze any remaining
NHS ester.

e Purification:

o Small Molecules: Dilute with Ethyl Acetate, wash with water/brine, and purify via Flash
Column Chromatography (Silica gel).

o Peptides/Proteins: Purify via Dialysis or Size Exclusion Chromatography (SEC) to remove
the small molecule byproducts.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Analytical Specifications & QC

To validate the synthesis, compare the spectral data against these expected parameters.

Table 1: Expected Analytical Data

Expected Signal /

Technique Parameter .
Observation
1H-NMR (CDCI _ Multiplet at & 7.15-7.35 ppm
Phenyl Ring
) (5H)

Triplet at  4.10 ppm (-COO-

Ester Linkage CH

)

Multiplets at & 1.95, 2.40 ppm
(C2, C3, C4 protons)

Glutaric Backbone

Multiplet at & 2.68 ppm (Ph-CH
Phenylpropy! Chain

)

Two distinct bands: 1735 cm

IR Spectroscopy Carbonyls (Ester) and 1710 cm
(Acid/Amide)
[M+H]

Mass Spectrometry ESI (+) = 251.3; [M+Na]
=273.3

Shift to higher retention time
HPLC Retention Time after esterification (increased

lipophilicity).

Troubleshooting & Critical Considerations
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o Ester Stability: The phenylpropyl ester bond is stable under acidic conditions (Protocol A
work-up) but liable to hydrolyze under strong basic conditions (pH > 10). Recommendation:
Keep pH < 9 during conjugation.

o Cyclization Risk: Glutaric acid derivatives can cyclize to form glutarimides if heated
excessively with amines. Recommendation: Perform conjugations at RT; do not exceed
50°C.

» Solubility: The phenylpropyl group adds significant hydrophobicity. If the final conjugate
precipitates in aqueous buffer, add 10-20% DMSO or Ethanol as a cosolvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Oxo0-5-(3-phenylpropoxy)pentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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strategies-for-5-o0x0-5-3-phenylpropoxy-pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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